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Compound of Interest

Compound Name: 2-Methoxyquinoline-3-boronic acid

Cat. No.: B1356990 Get Quote

An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Structure, Synthesis,

and Application

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Methoxyquinoline-3-boronic acid, a key

building block in modern synthetic and medicinal chemistry. We will move beyond simple data

recitation to provide field-proven insights into its structure, nomenclature, synthesis, and critical

applications, with a focus on the causality behind experimental choices.

Core Identity: Structure and Nomenclature
2-Methoxyquinoline-3-boronic acid is an organoboron compound featuring a quinoline

heterocyclic core. This structure is of significant interest to researchers, particularly in drug

discovery, due to the established biological activities of the quinoline scaffold. The molecule's

formal nomenclature and key identifiers are crucial for unambiguous communication in

research and procurement.

1.1. Chemical Structure

The molecule consists of a quinoline ring system, which is a bicyclic aromatic heterocycle

containing a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at

the 2-position, and a boronic acid group [-B(OH)₂] is at the 3-position.
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Caption: Chemical structure of 2-Methoxyquinoline-3-boronic acid.

1.2. Nomenclature and Identifiers

Proper identification is paramount for regulatory compliance and reproducibility. The compound

is known by several synonyms, which can be useful when searching chemical databases.

Identifier Value Source(s)

IUPAC Name
(2-Methoxyquinolin-3-

yl)boronic acid
[1][2]

CAS Number 886853-93-6 [3][4]

Molecular Formula C₁₀H₁₀BNO₃ [3][4][5]

Molecular Weight 203.00 g/mol [3][4][5]

Synonyms

2-methoxy-3-quinolinylboronic

acid, 3-Borono-2-

methoxyquinoline

[1][2]

InChI Key
WLOYLJRUEIVOJC-

UHFFFAOYSA-N
[1][6]

Synthesis and Characterization
The synthesis of arylboronic acids is a well-established field, but the specific electronic nature

of the quinoline ring requires careful selection of reaction conditions. A common and effective

strategy involves the borylation of an appropriate halo-quinoline precursor.

2.1. Proposed Synthetic Workflow

A highly plausible and industrially scalable route begins with 2-chloroquinoline. This precursor

is first converted to its methoxy derivative, followed by a palladium-catalyzed borylation

reaction.

Caption: Proposed synthetic workflow for 2-Methoxyquinoline-3-boronic acid.

Causality Behind Experimental Choices:
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Step 1 (Methoxylation): 2-Chloroquinoline is activated towards nucleophilic aromatic

substitution by the ring nitrogen. Sodium methoxide is a strong, inexpensive nucleophile

suitable for this transformation.

Step 2 (Miyaura Borylation): The subsequent C-H borylation is directed to the 3-position.

However, a more controlled and common industrial approach is to use a halo-precursor at

the 3-position. If starting from 2-methoxy-3-bromoquinoline, a palladium catalyst like

Pd(dppf)Cl₂ is chosen for its efficiency in coupling aryl halides with bis(pinacolato)diboron

(B₂pin₂). Potassium acetate (KOAc) is used as a mild base that is compatible with the

boronic ester product.

Step 3 (Hydrolysis): The resulting pinacol ester is a stable, easily purified intermediate. It is

readily hydrolyzed to the final boronic acid under mild acidic conditions during aqueous

workup.

2.2. Characterization

Confirming the identity and purity of the final product is a non-negotiable step. Standard

analytical techniques are employed:

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Protons on the

quinoline ring will appear in the aromatic region (typically 7-8.5 ppm), with the methoxy

protons appearing as a sharp singlet around 4 ppm.

Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion

peak corresponding to 203.07538 Da (monoisotopic mass).[6]

Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (broad, ~3300

cm⁻¹) from the boronic acid group, C-H aromatic stretching (~3050 cm⁻¹), and C-O

stretching from the methoxy group (~1250 cm⁻¹).

Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Methoxyquinoline-3-boronic acid lies in its role as a coupling partner

in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed reaction is one of the most

powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl

and heteroaryl structures.[9]
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3.1. Reaction Mechanism

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The

process involves three main stages: oxidative addition, transmetalation, and reductive

elimination.[8][9]

Pd(0)L₂
(Active Catalyst)

R¹-Pd(II)-X
(Oxidative Adduct)

 Oxidative Addition
 (+ R¹-X)

R¹-Pd(II)-R²

 Transmetalation

[R²-B(OH)₃]⁻
(Activated Boronate)

 Attacks

 Reductive Elimination
 (+ R¹-R²)

R¹-R²

R²-B(OH)₂
(2-Methoxyquinoline-3-boronic acid)

 Activation

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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3.2. Self-Validating Experimental Protocol

This protocol for a small-scale Suzuki-Miyaura coupling is designed to be self-validating, with

clear checkpoints for reaction monitoring.

Materials:

Aryl Halide (R¹-X, e.g., 4-bromotoluene) (1.0 eq)

2-Methoxyquinoline-3-boronic acid (1.2 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0-3.0 eq)

Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, 2-Methoxyquinoline-
3-boronic acid, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical

because the active Pd(0) catalyst is oxygen-sensitive.[4]

Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g.,

by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove

dissolved oxygen, which can deactivate the catalyst.

Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert

gas.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated

temperature is necessary to drive the oxidative addition and reductive elimination steps.[10]

Monitoring: Monitor the reaction progress by TLC or LC-MS. A key validation checkpoint is

the consumption of the limiting reagent (typically the aryl halide). The appearance of a new,

more nonpolar spot (the product) and the disappearance of the starting material indicates a

successful reaction.
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water, then brine. The aqueous wash removes the inorganic base and boron

byproducts.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product is then purified by column chromatography on silica

gel.

Applications in Drug Discovery
Boronic acids are not merely synthetic tools; they are increasingly recognized as important

pharmacophores.[11][12] The boron atom can form reversible covalent bonds with diols, a

feature exploited in designing enzyme inhibitors.[7]

Proteasome Inhibition: The dipeptide boronic acid Bortezomib (Velcade®) was the first

proteasome inhibitor approved for treating multiple myeloma, validating boronic acids as a

viable drug class.[11][12]

Quinoline Scaffold: The quinoline ring system is a "privileged scaffold" in medicinal

chemistry, found in numerous FDA-approved drugs, including antimalarials (chloroquine) and

kinase inhibitors. Its planar structure allows for effective π–π stacking interactions with

biological targets.[13]

Role of Methoxy Group: The methoxy group at the 2-position significantly influences the

electronic properties of the quinoline ring. It is an electron-donating group, which can

modulate the reactivity of the boronic acid and the binding affinity of the final molecule to its

target.

Safety, Handling, and Storage
As a professional-grade laboratory chemical, 2-Methoxyquinoline-3-boronic acid requires

careful handling.

Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory irritation.[14]

Some safety data sheets indicate it may be harmful if swallowed.[15]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in

a cool, dry place.[4][16] Recommended storage temperature is typically 2-8 °C.[4][17] The

compound is hygroscopic and sensitive to oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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